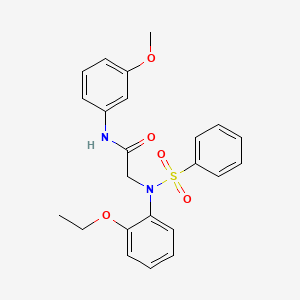![molecular formula C20H24N2O5S B3460579 N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide CAS No. 6022-82-8](/img/structure/B3460579.png)
N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EMBI is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 414.52 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for use in research. Additionally, this compound has been extensively studied, with a large body of literature available on its properties and potential applications. However, this compound also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Orientations Futures
There are a number of future directions for research on N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in vivo, before it can be developed as a therapeutic agent.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-27-19-11-7-6-10-18(19)22(16-20(23)21-12-14-26-15-13-21)28(24,25)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVRISZQQESDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360513 | |
| Record name | SMR000070516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6022-82-8 | |
| Record name | SMR000070516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3460497.png)
![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B3460502.png)
![N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B3460510.png)



![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3460563.png)




